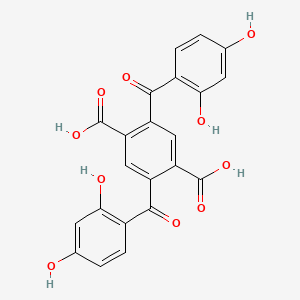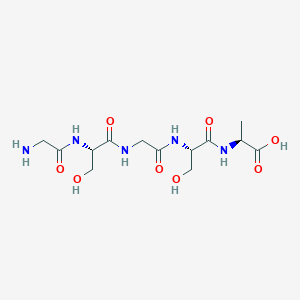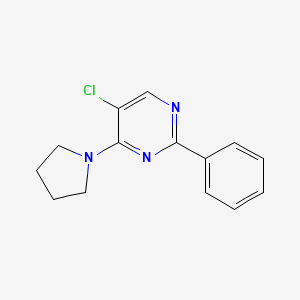
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a nitro group, and a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and thiazole ring are key functional groups that interact with enzymes and receptors, influencing various biological processes. Detailed molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide: A closely related compound with similar structural features.
Other Thiazole Derivatives: Compounds with thiazole rings and various substituents that exhibit similar chemical and biological properties.
Uniqueness
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
828936-86-3 |
|---|---|
Formule moléculaire |
C11H9N3O4S |
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
2-(2-hydroxy-5-nitrophenyl)-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O4S/c1-12-10(16)8-5-19-11(13-8)7-4-6(14(17)18)2-3-9(7)15/h2-5,15H,1H3,(H,12,16) |
Clé InChI |
BRWOYXCFNRYTOR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


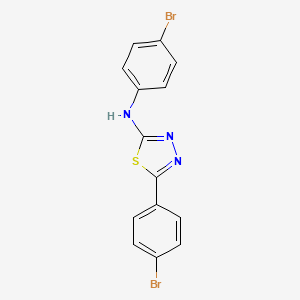

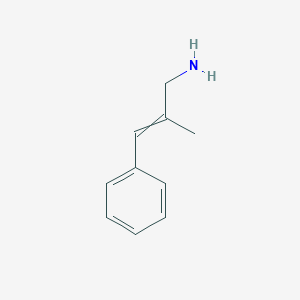

![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
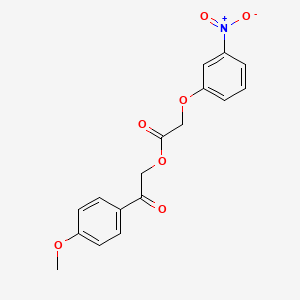
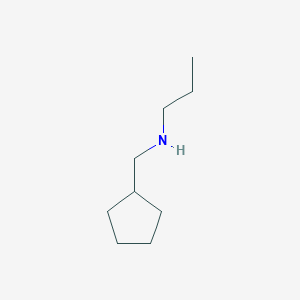
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)

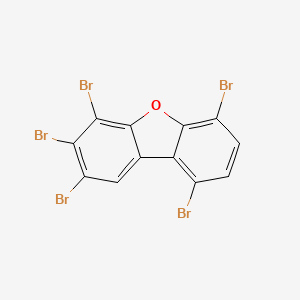
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
